

Application Note: Quantification of Umirolimus using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Umirolimus*

Cat. No.: *B1682062*

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Abstract

This application note provides a detailed protocol for the quantification of **Umirolimus** (also known as Biolimus A9), a semi-synthetic derivative of sirolimus used as a proliferation signal inhibitor, particularly in drug-eluting stents. While highly sensitive quantification in biological matrices typically requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to very low systemic concentrations, this document outlines a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection suitable for the analysis of **Umirolimus** in bulk form and potentially for in-vitro drug release studies. The provided methodologies are based on established protocols for structurally related compounds, such as Sirolimus and Everolimus, and a validated LC-MS/MS method for **Umirolimus**.

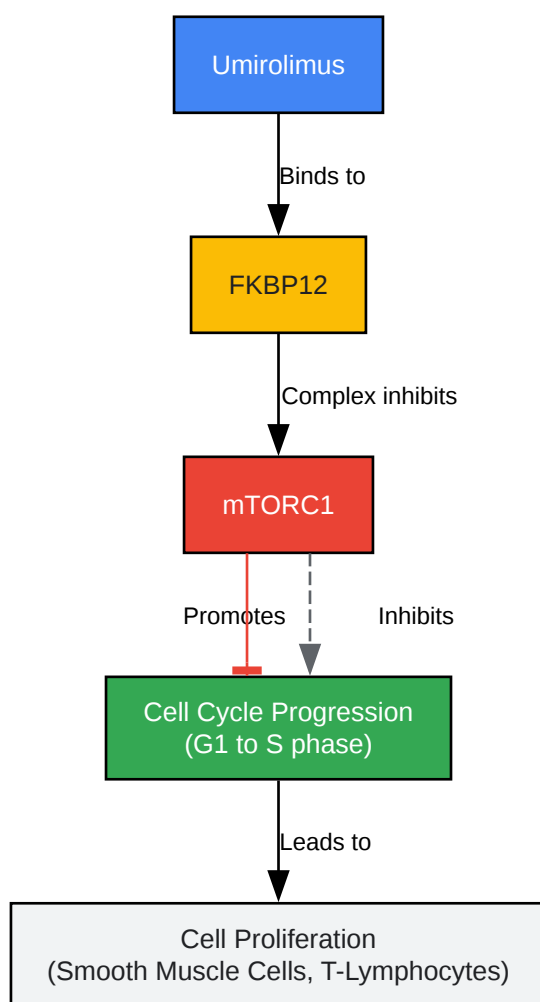
Introduction

Umirolimus is a potent immunosuppressant that functions by inhibiting the mammalian target of rapamycin (mTOR) pathway.[1] It binds to the FK506-binding protein 12 (FKBP12), and the resulting complex inhibits mTOR complex 1 (mTORC1).[1] This inhibition blocks the progression of the cell cycle from the G1 to the S phase, thereby preventing the proliferation of smooth muscle cells and T-lymphocytes.[1][2] This mechanism of action makes **Umirolimus** highly effective in preventing restenosis following coronary angioplasty when coated on drug-eluting stents.[1][2]

Accurate and precise quantification of **Umirolimus** is crucial for pharmaceutical quality control and research. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose. This document details an adaptable HPLC-UV method and a validated LC-MS/MS method for researchers, scientists, and drug development professionals.

Signaling Pathway

The primary mechanism of action of **Umirolimus** involves the inhibition of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.



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Caption: **Umirolimus** Mechanism of Action.

Experimental Protocols

Proposed RP-HPLC-UV Method for Umirolimus Quantification

This protocol is adapted from established methods for the analysis of Sirolimus and Everolimus in bulk and pharmaceutical dosage forms, given the structural similarities.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

3.1.1. Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1100 Series or equivalent with UV detector
Column	C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase	Acetonitrile and Methanol mixture (e.g., 60:40 v/v), pH adjusted to 3 with phosphoric acid
Flow Rate	1.0 mL/min
Column Temperature	50-55°C
Detection Wavelength	278-285 nm
Injection Volume	20 µL

3.1.2. Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Umirolimus** reference standard and transfer to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-25 µg/mL).

3.1.3. Sample Preparation (for in-vitro drug release studies)

- Collect the release medium at specified time points.

- Filter the samples through a 0.45 µm syringe filter before injection.
- Dilute with mobile phase if necessary to fall within the calibration curve range.

Validated LC-MS/MS Method for Umirolimus in Human Whole Blood

This protocol is based on a validated semi-automated method for the highly sensitive quantification of Biolimus A9.[\[2\]](#)[\[7\]](#)

3.2.1. Sample Preparation

- To a 100 µL whole blood sample, add an internal standard (e.g., an analog of **Umirolimus**).
- Add a protein precipitation solution of zinc sulfate in methanol.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for injection into the LC-MS/MS system.

3.2.2. LC-MS/MS Conditions

Parameter	Condition
LC System	HPLC system with column switching capability
Online Extraction Column	C18 guard cartridge
Analytical Column	C18 column (e.g., 2.1 x 150 mm, 4 µm)
Mobile Phase (Eluting)	Methanol:Ammonium Acetate Buffer (e.g., 97:3 v/v)
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Positive ion electrospray
Monitoring	Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables summarize typical validation parameters for the quantification of **Umirolimus** and related compounds.

Table 1: Validation Parameters for LC-MS/MS Quantification of **Umirolimus** in Human Whole Blood.[\[2\]](#)[\[7\]](#)[\[8\]](#)

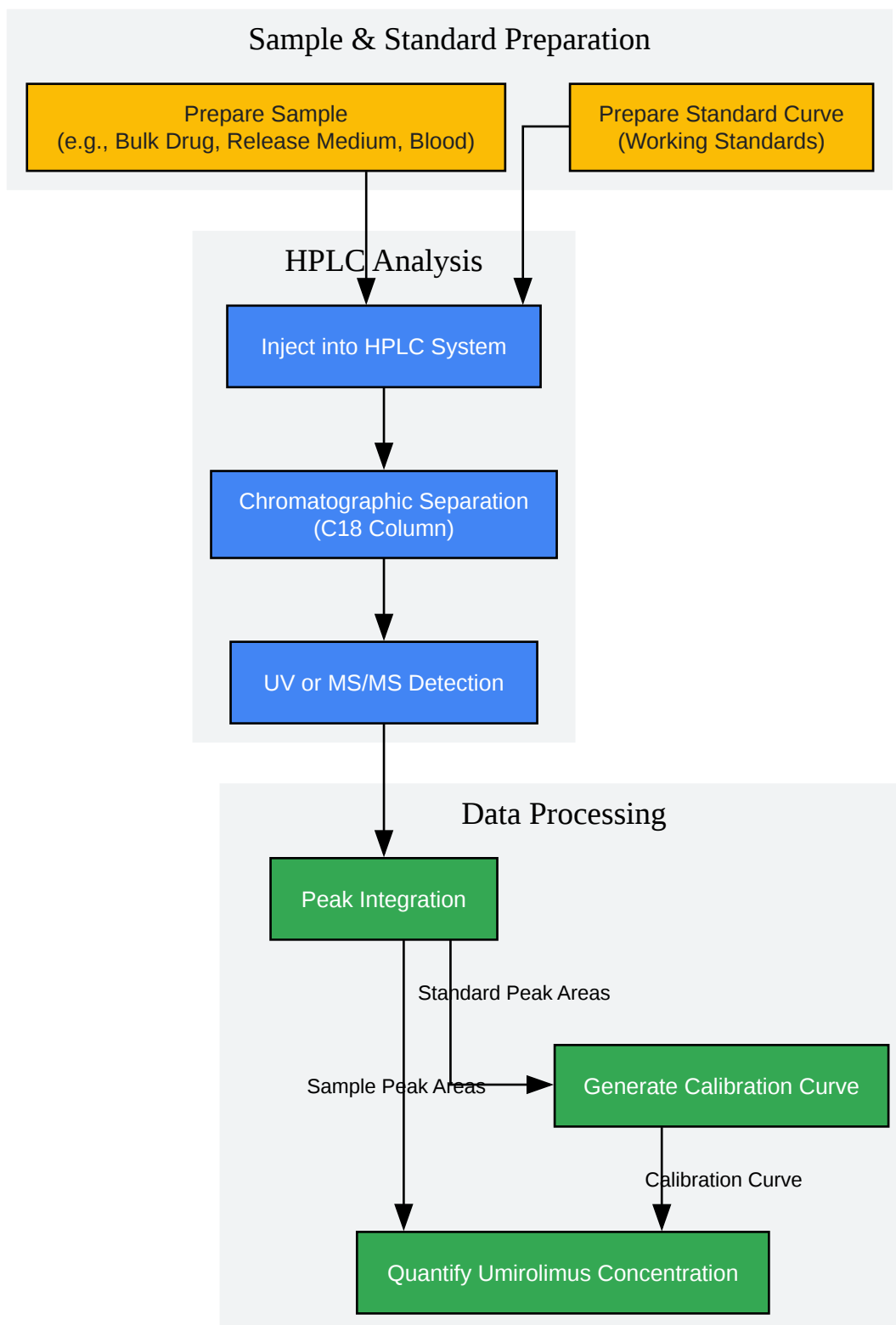
Parameter	Result
Linearity Range	0.01 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	10 pg/mL
Lower Limit of Detection (LOD)	333 fg/mL
Inter-day Precision (%RSD)	8.6%
Inter-day Accuracy	111.7% (at 0.033 ng/mL)
Recovery	73.3% - 80.0%

Table 2: Typical Validation Parameters for HPLC-UV Quantification of Related Compounds (Sirolimus/Everolimus).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[9\]](#)

Parameter	Sirolimus	Everolimus
Linearity Range	125 - 2000 ng/mL	5 - 25 µg/mL
Correlation Coefficient (r^2)	> 0.99	0.992 - 0.999
Intra-day Precision (%RSD)	0.86 - 9.18%	0.33%
Inter-day Precision (%RSD)	12.29 - 13.74%	0.50%
Accuracy (% Recovery)	99.04 - 106.30%	99.98% - 100.1%
LOD	-	0.0817 µg/mL
LOQ	2.5 ng/mL	0.2478 µg/mL

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of **Umirolimus** in a research or quality control setting.



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Caption: General workflow for **Umirolimus** quantification.

Conclusion

The presented HPLC methods provide robust frameworks for the quantification of **Umirolimus**. For pharmacokinetic studies in biological matrices, the high sensitivity of an LC-MS/MS method is necessary. For quality control of bulk drug substance and in-vitro dissolution or drug release studies, the proposed HPLC-UV method offers a reliable and more accessible alternative. Proper method validation according to ICH guidelines is essential before implementation for routine analysis.

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